[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a structurally complex tricyclic molecule featuring a fused 2-oxa-4,6,13-triaza core with fluorophenyl and benzylsulfanyl substituents. The presence of fluorine atoms and a sulfanyl group may enhance metabolic stability and binding affinity, as seen in fluorinated pharmaceuticals () . While direct biological data for this compound is absent in the provided evidence, its synthesis likely involves multi-step coupling and purification techniques, such as those described for phenyl-2-hydroxy-acetylamino-2-methyl-phenyl derivatives (e.g., silica-thiol resin purification and SFC chromatography) .
Properties
IUPAC Name |
[5-(2-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2S/c1-14-22-19(16(12-31)11-28-14)10-20-24(32-22)29-23(18-7-2-3-8-21(18)27)30-25(20)33-13-15-5-4-6-17(26)9-15/h2-9,11,31H,10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMCXWRGCSQAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC5=CC(=CC=C5)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the H+,K±ATPase enzyme . This enzyme plays a crucial role in the final step of gastric acid secretion in the stomach’s parietal cells.
Mode of Action
The compound exhibits potent inhibitory activity against the H+,K±ATPase enzyme. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion.
Biochemical Pathways
The inhibition of the H+,K±ATPase enzyme disrupts the proton pump that is responsible for secreting gastric acid into the stomach. This action effectively reduces the acidity in the stomach, providing relief from conditions caused by excessive gastric acid secretion.
Biological Activity
The compound [5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activities. This article reviews its biological activity based on diverse sources, including antibacterial properties and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by multiple functional groups and a complex tricyclic structure. The presence of fluorine atoms in the phenyl rings is notable as fluorination often enhances the biological activity of organic compounds due to increased lipophilicity and altered metabolic pathways.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria. Fluoroaryl compounds have been shown to enhance antibacterial properties through mechanisms such as disruption of bacterial cell membranes and inhibition of essential enzymes.
Case Study: Antibacterial Effects
In a study involving fluoroarylbichalcophenes, it was observed that these compounds displayed a reduction in Staphylococcus aureus cell viability at concentrations as low as 16 µM. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for selected compounds are summarized in the table below:
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
This suggests that the introduction of fluorine increases the potency of these compounds against bacterial strains .
The mechanism by which fluorinated compounds exert their antibacterial effects often involves interference with bacterial DNA synthesis and protein function. For instance, studies have shown that fluorinated derivatives can inhibit enzymes like DNA gyrase and dihydrofolate reductase, crucial for bacterial growth and replication .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the compound's structure significantly influence its biological activity. The incorporation of fluorine atoms into the phenyl groups has been linked to enhanced lipophilicity and improved interaction with bacterial targets.
Key Findings:
- Fluorination : Increases antibacterial efficacy.
- Sulfanyl Group : Contributes to the overall stability and reactivity of the compound.
- Tricyclic Structure : Provides a scaffold that supports multiple interactions with biological targets.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The incorporation of fluorine atoms often enhances lipophilicity, potentially improving cell membrane permeability and bioactivity against pathogens.
- Anticancer Properties : Compounds containing triazole rings have been investigated for their anticancer effects. Research indicates that they may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
- Neuroprotective Effects : Some derivatives of triazole compounds have shown promise in neuroprotection against oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study published in PubMed demonstrated that related triazole compounds exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The ID50 values indicated potent antimicrobial activity, supporting the potential use of this compound in treating infections .
- Anticancer Research : Another investigation focused on the anticancer properties of triazole derivatives showed that they could effectively induce apoptosis in leukemia cells through caspase activation pathways. This suggests that our compound might share similar mechanisms of action .
- Neuroprotective Studies : Research has highlighted the neuroprotective effects of triazole compounds in models of oxidative stress-induced neuronal damage. These findings indicate a potential therapeutic role in conditions like Alzheimer's disease .
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Triazole Formation | Cyclization | Azoles, Base |
| Fluorination | Electrophilic Substitution | Fluorinating Agents |
| Thiol Introduction | Nucleophilic Substitution | Thiols |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s tricyclic core distinguishes it from simpler bicyclic or linear analogues. Key comparisons include:
- Fused Tricyclic Systems: Hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (): This nitrogen-rich tricyclic compound shares a fused ring system but lacks oxygen and sulfur atoms. Its biological activity in tetrazolopyrimidines (e.g., antimicrobial properties) suggests that the target compound’s aza-oxa core may confer similar or enhanced bioactivity . Tetracyclic Triterpenoids (): These compounds feature a 6/5/7/5-fused ring system with ester and hydroxyl groups.
Substituent Effects
- Fluorophenyl Groups : The 2-fluorophenyl and 3-fluorobenzylsulfanyl moieties are critical for steric and electronic interactions. Comparable fluorinated substituents in diclofenac () and phenyl-2-nitropropene (P2NP, ) enhance target selectivity and resistance to oxidative degradation .
- Sulfanyl Linkage: The benzylsulfanyl group may mimic disulfide bonds in bioactive peptides, as seen in schizolaenone C (), which uses sulfur-based groups for enzyme inhibition .
Spectroscopic and Crystallographic Data
- NMR Chemical Shifts: The compound’s ¹H/¹³C NMR profile can be compared to solophenol A and nymphaeol C (), where fluorine substituents cause distinct deshielding effects (e.g., C-F coupling in aromatic regions) .
- Crystal Packing : Bond angles (e.g., O3—C12—C13: 113.3°, ) and torsional data (e.g., C4—C5—N1—C10: 155.1°, ) provide insights into conformational stability, contrasting with less rigid systems like PEGDA hydrogels () .
Tabulated Comparison of Key Features
Q & A
Q. How to integrate multi-omics data (e.g., proteomics and metabolomics) to study off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
